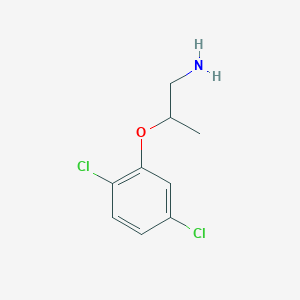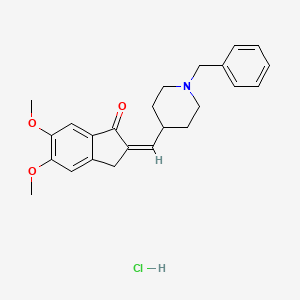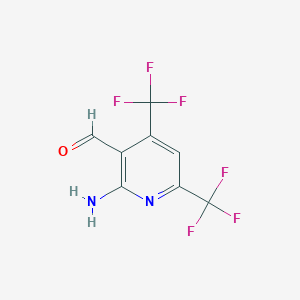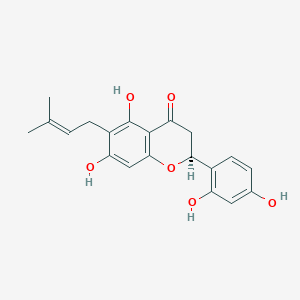
(S)-2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-en-1-yl)chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cudraflavanone B is a prenylated flavonoid isolated from the root bark of Cudrania tricuspidata. This compound has garnered attention due to its significant anti-inflammatory and anti-neuroinflammatory properties. It was first discovered in 2003 as an antifungal flavanone isolated from the roots of Cudrania cochinchinensis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cudraflavanone B is typically isolated from natural sources rather than synthesized through artificial means. The extraction process involves the use of solvents to separate the compound from the root bark of Cudrania tricuspidata .
Industrial Production Methods
Industrial production of cudraflavanone B primarily relies on the cultivation of Cudrania tricuspidata and subsequent extraction of the compound from the plant material. This method ensures a sustainable and efficient production process .
Chemical Reactions Analysis
Types of Reactions
Cudraflavanone B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of cudraflavanone B include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of cudraflavanone B depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized flavonoid derivatives, while reduction reactions may produce reduced flavonoid compounds .
Scientific Research Applications
Cudraflavanone B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of prenylated flavonoids.
Industry: It is used in the development of natural anti-inflammatory agents and supplements.
Mechanism of Action
Cudraflavanone B exerts its effects by downregulating the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) signaling pathways. These pathways play crucial roles in the regulation of inflammatory responses. By inhibiting these pathways, cudraflavanone B reduces the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation .
Comparison with Similar Compounds
Cudraflavanone B is part of the flavanone family, which includes other prenylated flavonoids such as cudraflavone C and cudraflavone D. Compared to these similar compounds, cudraflavanone B has shown unique anti-inflammatory and anti-neuroinflammatory properties, making it a valuable compound for research and therapeutic applications .
List of Similar Compounds
- Cudraflavone C
- Cudraflavone D
- Macluraxanthone B
- Cudratricusxanthone L
Properties
Molecular Formula |
C20H20O6 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-18-19(20(13)25)16(24)9-17(26-18)12-6-4-11(21)7-14(12)22/h3-4,6-8,17,21-23,25H,5,9H2,1-2H3/t17-/m0/s1 |
InChI Key |
QMYILUYFNCCEPY-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=C(C=C(C=C3)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


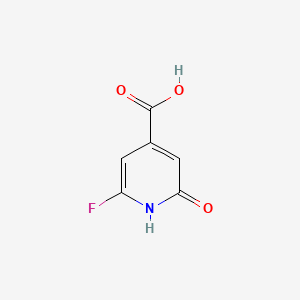
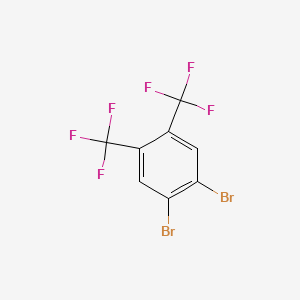
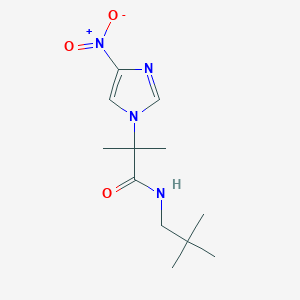

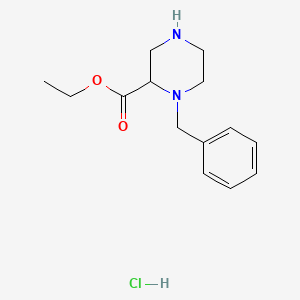
![N-[2,4-difluoro-3-(5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide](/img/structure/B14860243.png)
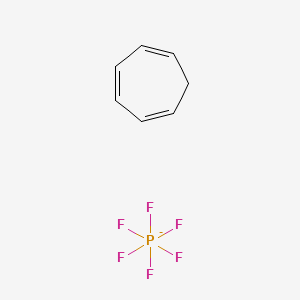
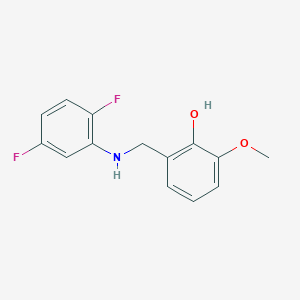
![6-[(Tert-butoxycarbonyl)amino]-4-chloronicotinic acid](/img/structure/B14860273.png)
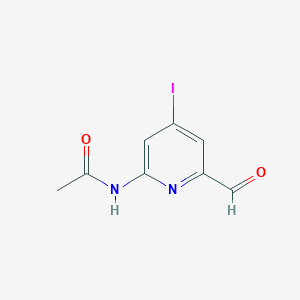
![N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;dihydrobromide](/img/structure/B14860284.png)
